molecular formula C13H11ClN2O B15182257 3-Pyridinecarboxamide, N-(4-chlorophenyl)-2-methyl- CAS No. 93287-09-3

3-Pyridinecarboxamide, N-(4-chlorophenyl)-2-methyl-

Cat. No.: B15182257
CAS No.: 93287-09-3
M. Wt: 246.69 g/mol
InChI Key: YJNHDQGKCZFJER-UHFFFAOYSA-N
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Description

3-Pyridinecarboxamide, N-(4-chlorophenyl)-2-methyl- is an organic compound with the molecular formula C12H9ClN2O It is a derivative of pyridinecarboxamide, where the amide nitrogen is substituted with a 4-chlorophenyl group and the 2-position of the pyridine ring is methylated

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Pyridinecarboxamide, N-(4-chlorophenyl)-2-methyl- typically involves the reaction of 3-pyridinecarboxylic acid with 4-chloroaniline in the presence of a coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC). The reaction is usually carried out in an organic solvent like dichloromethane or tetrahydrofuran at room temperature. The resulting intermediate is then methylated at the 2-position of the pyridine ring using a methylating agent such as methyl iodide in the presence of a base like potassium carbonate .

Industrial Production Methods

On an industrial scale, the production of 3-Pyridinecarboxamide, N-(4-chlorophenyl)-2-methyl- can be achieved through a similar synthetic route but optimized for larger quantities. This may involve the use of continuous flow reactors and more efficient purification techniques such as crystallization or chromatography to ensure high purity and yield .

Chemical Reactions Analysis

Types of Reactions

3-Pyridinecarboxamide, N-(4-chlorophenyl)-2-methyl- undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles like amines in the presence of a base such as sodium hydroxide.

Major Products Formed

Scientific Research Applications

3-Pyridinecarboxamide, N-(4-chlorophenyl)-2-methyl- has several applications in scientific research:

Mechanism of Action

The mechanism of action of 3-Pyridinecarboxamide, N-(4-chlorophenyl)-2-methyl- involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or modulate receptor function by interacting with binding sites. These interactions can lead to various biological effects, including the inhibition of cell proliferation or the modulation of inflammatory responses .

Comparison with Similar Compounds

Similar Compounds

    3-Pyridinecarboxamide, N-(4-chlorophenyl)-: Lacks the methyl group at the 2-position of the pyridine ring.

    3-Pyridinecarboxamide, N-(4-bromophenyl)-2-methyl-: Substitutes the chlorine atom with a bromine atom.

    3-Pyridinecarboxamide, N-(4-methylphenyl)-2-methyl-: Substitutes the chlorine atom with a methyl group.

Uniqueness

3-Pyridinecarboxamide, N-(4-chlorophenyl)-2-methyl- is unique due to its specific substitution pattern, which can influence its chemical reactivity and biological activity. The presence of the 4-chlorophenyl group and the methyl group at the 2-position of the pyridine ring can enhance its binding affinity to molecular targets and improve its pharmacokinetic properties compared to similar compounds .

Properties

CAS No.

93287-09-3

Molecular Formula

C13H11ClN2O

Molecular Weight

246.69 g/mol

IUPAC Name

N-(4-chlorophenyl)-2-methylpyridine-3-carboxamide

InChI

InChI=1S/C13H11ClN2O/c1-9-12(3-2-8-15-9)13(17)16-11-6-4-10(14)5-7-11/h2-8H,1H3,(H,16,17)

InChI Key

YJNHDQGKCZFJER-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C=CC=N1)C(=O)NC2=CC=C(C=C2)Cl

Origin of Product

United States

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